molecular formula C20H14N2O3S B3015780 N-(naphtho[2,1-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477554-06-6

N-(naphtho[2,1-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B3015780
CAS No.: 477554-06-6
M. Wt: 362.4
InChI Key: XISSZQAFKRGNDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Naphtho[2,1-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a heterocyclic compound featuring a benzodioxane core fused with a naphthothiazole moiety via a carboxamide linkage. The benzodioxane scaffold (2,3-dihydrobenzo[b][1,4]dioxine) is a privileged structure in medicinal chemistry due to its metabolic stability and ability to engage in π-π stacking interactions.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c23-19(13-6-8-16-17(11-13)25-10-9-24-16)22-20-21-15-7-5-12-3-1-2-4-14(12)18(15)26-20/h1-8,11H,9-10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISSZQAFKRGNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-substituted arylamines and elemental sulfur under metal-free conditions to form the naphthothiazole structure through double C–S bond formation via C–H bond functionalization . The dihydrobenzodioxine moiety can be introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(naphtho[2,1-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

N-(naphtho[2,1-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is investigated for its potential therapeutic applications. Research indicates that it may exhibit:

  • Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of naphthothiazole have been linked to apoptosis in cancer cells through various mechanisms .
  • Antibacterial and Antifungal Activities : The compound's structure suggests potential interactions with microbial targets. Research has demonstrated that related thiazole derivatives possess significant antibacterial activity against various pathogens .

Biological Research

The compound is utilized in biological assays to explore its interactions with specific molecular targets:

  • Enzyme Inhibition Studies : It has been used to study the inhibition of enzymes involved in critical metabolic pathways. For example, thiazole derivatives are known to inhibit certain kinases implicated in cancer progression .
  • Receptor Binding Studies : The unique functional groups allow for binding studies with receptors related to various diseases, potentially leading to the development of new therapeutic agents.

Industrial Applications

In addition to its biological applications, this compound finds uses in industrial processes:

  • Catalysts in Organic Synthesis : The compound serves as a catalyst in several organic reactions due to its ability to facilitate electrophilic and nucleophilic substitutions .
  • Material Science : Its unique structure may contribute to the development of new materials with specific properties for applications in electronics and coatings.

Comparative Data Table

Application AreaSpecific UseReference
Medicinal ChemistryAnticancer agent
Antibacterial activity
Biological ResearchEnzyme inhibition studies
Receptor binding studies
Industrial ApplicationsCatalyst for organic synthesis
Development of specialty materials

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

Case Study 2: Antibacterial Efficacy

Research conducted on related thiazole compounds highlighted their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The study indicated that modifications on the thiazole ring could enhance antibacterial potency.

Mechanism of Action

The mechanism of action of N-(naphtho[2,1-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamides, which are structurally diversified through substitutions on the carboxamide nitrogen. Key analogues include:

Compound Name Key Structural Features Biological Activity (if reported) Reference
N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide Chlorothiazole and dimethylaminopropyl substituents Supplier-listed; activity unspecified
N-(4-Fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide Fluorothiazole substituent Supplier-listed; activity unspecified
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-(2-(piperidin-1-yl)propoxy)quinoline-6-carboxamide Quinoline-piperazine hybrid HSF1 pathway inhibition (IC₅₀ ~10–100 nM)
N-(4-Chlorophenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide Phenethyl substituent with chloro group β1i (25%) and β5i (36%) inhibition
ZINC08832860 (Benzo[d]oxazol-5-yl derivative) Benzooxazole and chlorophenyl groups Docking score: 110.721 (NRP1/VEGF-A interaction)

Key Observations :

  • Heterocyclic Substitutions: Replacement of the naphthothiazole group with thiazole (e.g., chlorothiazole in ), quinoline (), or triazole () alters electronic properties and steric bulk, impacting target selectivity.
  • Polar vs. Lipophilic Groups : Piperazine or morpholine substituents () enhance solubility, while aryl groups (e.g., naphthalene in ) may improve membrane permeability.
Pharmacological Activity

While direct data for the target compound are absent, related compounds show diverse activities:

  • HSF1 Inhibition: Quinoline-benzodioxane hybrids (e.g., CCT361814/NXP800) inhibit HSF1-dependent pathways, with IC₅₀ values in the nanomolar range .
  • Immunoproteasome Inhibition: N-(4-Chlorophenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide exhibits moderate β1i/β5i inhibition (25–36%) .
  • Neuropilin-1 Antagonism : Benzimidazole derivatives () and benzooxazole analogues () disrupt protein-protein interactions (e.g., NRP1/VEGF-A).
Physicochemical Properties
  • Solubility : Piperazine or morpholine-containing derivatives () show improved aqueous solubility due to basic nitrogen atoms.
  • Metabolic Stability : The benzodioxane core resists oxidative metabolism, as seen in analogues like CCT251236 .
  • Bioavailability : LogP values for similar compounds range from 2.5–4.5, balancing lipophilicity for cell penetration and solubility .

Biological Activity

N-(naphtho[2,1-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound combines the naphthothiazole and dihydrobenzodioxine moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H13N2O3S\text{C}_{15}\text{H}_{13}\text{N}_2\text{O}_3\text{S}

This structure features a naphtho[2,1-d]thiazole ring fused with a dihydrobenzo[b][1,4]dioxine framework. The presence of the carboxamide group enhances its solubility and reactivity.

Antimicrobial Activity

Research indicates that compounds related to naphtho[2,1-d]thiazole exhibit significant antimicrobial properties. For instance, derivatives of naphtho[2,3-b][1,4]-thiazine demonstrated better antibacterial activity than Gentamicin against Staphylococcus aureus and notable antifungal activity against Cryptococcus neoformans .

Table 1: Antimicrobial Activity of Naphtho[2,1-d]thiazole Derivatives

CompoundTarget PathogenActivity LevelReference
24aStaphylococcus aureusSuperior to Gentamicin
24aCryptococcus neoformansSuperior to Fluconazole
15Staphylococcus aureusSignificant

Anticancer Properties

The compound's potential as an anticancer agent is also under investigation. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.

Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study synthesized various derivatives of naphtho[2,3-d]thiazole and evaluated their antimicrobial efficacy. The results indicated that certain derivatives exhibited strong activity against both gram-positive and gram-negative bacteria as well as fungi. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the naphtho ring significantly influenced biological activity .

Study 2: Anticancer Activity in Cell Lines

Another research effort focused on evaluating the anticancer effects of this compound in various cancer cell lines. The findings demonstrated that the compound induced apoptosis in breast cancer cells (MCF-7) through caspase activation and downregulation of anti-apoptotic proteins .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • DNA Interaction : Some derivatives can intercalate with DNA or disrupt its replication process.
  • Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.